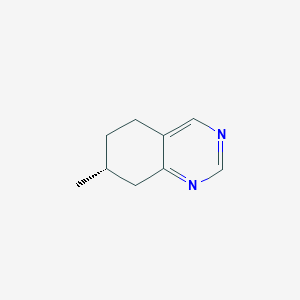

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 7th position and a tetrahydro configuration, indicating the presence of hydrogen atoms saturating the ring system. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinazoline derivatives using sodium borohydride (NaBH4) or other reducing agents. The reaction conditions often require a solvent such as ethanol or methanol and may be conducted at room temperature or under reflux conditions to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reduction techniques. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated quinazoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Wirkmechanismus

The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinazoline ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline: The parent compound of (7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline, known for its diverse biological activities.

7-Methylquinazoline: A similar compound with a methyl group at the 7th position but lacking the tetrahydro configuration.

Tetrahydroquinazoline: A fully saturated quinazoline derivative without the methyl group at the 7th position.

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its tetrahydro configuration and methyl substitution make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biologische Aktivität

Overview

(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. Its unique structure includes a tetrahydro configuration and a methyl group at the 7th position, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂N₂

- CAS Number : 121282-95-9

The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in various cellular processes. Notably, it has been identified as an inhibitor of human topoisomerase II (topoII), an enzyme crucial for DNA replication and repair. Unlike traditional topoII poisons that enhance DNA cleavage and are associated with severe side effects like secondary leukemias, this compound inhibits topoII function without causing DNA intercalation or accumulation of the enzyme/DNA cleavage complex .

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (A375) | 2.0 |

| Breast (MCF7) | 4.5 |

| Endometrial (HeLa) | 3.0 |

| Lung | 5.0 |

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for development as an anticancer agent .

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects includes:

- Selective Inhibition : It preferentially inhibits the alpha isoform of topoII over the beta isoform.

- Metabolic Stability : The compound demonstrates favorable pharmacokinetic properties in vivo, including high solubility and stability .

- Low Off-target Effects : Safety profiling revealed minimal off-target activity against various proteins and receptors, indicating a potentially safer therapeutic profile compared to other topoII inhibitors .

Case Studies and Research Findings

- Study on Tetrahydroquinazoline Derivatives : A comprehensive study evaluated several tetrahydroquinazoline derivatives for their ability to inhibit topoII. Among these derivatives, ARN-21934 was identified as a lead compound with an IC50 of 2 μM for inhibiting DNA relaxation by topoII. This compound also showed a favorable pharmacokinetic profile in mouse models .

- In Vivo Efficacy : The efficacy of ARN-21934 was tested in both 2D cell cultures and 3D in vitro systems. It demonstrated significant tumor growth-arrest effects in models of oral neoplasms, paving the way for further preclinical developments in cancer therapy .

- Safety Profile Assessment : The lead compound was assessed for off-target effects across a panel of 47 proteins relevant to pharmacological safety. Results indicated only mild inhibitory effects on cyclooxygenase-1 (COX-1), reinforcing its specificity and reduced risk of adverse effects commonly associated with other anticancer agents .

Eigenschaften

IUPAC Name |

(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCYBLYYODSGFX-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CN=CN=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=CN=CN=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.